

# In Vitro Activity of BO-1165 Against Gram-Negative Bacteria: A Technical Guide

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## Compound of Interest

Compound Name: BO-1165

Cat. No.: B1667344

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This technical guide provides a comprehensive overview of the in vitro activity of **BO-1165**, a monobactam antibiotic, against a range of Gram-negative bacteria. The data presented is compiled from key studies and is intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

## Core Efficacy Data: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of **BO-1165** has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the MIC<sub>50</sub> and MIC<sub>90</sub> values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for **BO-1165** against various clinically relevant Gram-negative bacteria. For comparative purposes, data for other  $\beta$ -lactam antibiotics are also included.

Table 1: Comparative In Vitro Activity of **BO-1165** and Other  $\beta$ -Lactam Antibiotics Against Enterobacteriaceae

Bacterial Species	No. of Strains	Antibiotic	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)
Escherichia coli	100	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Klebsiella pneumoniae	100	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Klebsiella oxytoca	50	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Proteus mirabilis	50	BO-1165	0.1	0.2
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Proteus vulgaris	50	BO-1165	0.1	0.2
Aztreonam	0.1	0.39		
Ceftazidime	0.39	0.78		
Cefotaxime	0.1	0.2		
Providencia rettgeri	50	BO-1165	≤0.05	0.1

Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Providencia stuartii	50	BO-1165	0.2	0.39
Aztreonam	0.39	0.78		
Ceftazidime	0.78	1.56		
Cefotaxime	0.39	0.78		
Morganella morganii	50	BO-1165	0.1	0.2
Aztreonam	0.2	0.39		
Ceftazidime	0.39	0.78		
Cefotaxime	0.2	0.39		
Enterobacter cloacae	100	BO-1165	0.2	>100
Aztreonam	0.39	>100		
Ceftazidime	0.78	>100		
Cefotaxime	0.39	>100		
Serratia marcescens	100	BO-1165	0.2	0.78
Aztreonam	0.39	1.56		
Ceftazidime	0.78	3.12		
Cefotaxime	0.39	1.56		
Salmonella spp.	50	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		

Cefotaxime	0.1	0.2		
Shigella spp.	50	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Citrobacter freundii	50	BO-1165	0.2	>100
Aztreonam	0.39	>100		
Ceftazidime	0.78	>100		
Cefotaxime	0.39	>100		
Yersinia enterocolitica	20	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		

Table 2: In Vitro Activity of **BO-1165** Against Non-Fermenting Gram-Negative Bacteria

Bacterial Species	No. of Strains	Antibiotic	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)
Pseudomonas aeruginosa	100	BO-1165	3.12	25
	Aztreonam	6.25	50	
	Ceftazidime	1.56	12.5	
	Cefotaxime	25	>100	
Pseudomonas cepacia	50	BO-1165	1.56	6.25
	Aztreonam	3.12	12.5	
	Ceftazidime	1.56	6.25	
	Cefotaxime	12.5	50	
Pseudomonas maltophilia	50	BO-1165	>100	>100
	Aztreonam	>100	>100	
	Ceftazidime	50	>100	
	Cefotaxime	>100	>100	
Acinetobacter calcoaceticus	50	BO-1165	25	>100
	Aztreonam	50	>100	
	Ceftazidime	25	>100	
	Cefotaxime	50	>100	

Table 3: In Vitro Activity of **BO-1165** Against Other Gram-Negative Bacteria

Bacterial Species	No. of Strains	Antibiotic	MIC Range (mg/L)
Haemophilus influenzae	50	BO-1165	≤0.05 - 0.1
Aztreonam	0.1 - 0.2		
Ceftazidime	0.2 - 0.39		
Cefotaxime	0.1 - 0.2		
Neisseria gonorrhoeae	50	BO-1165	≤0.05 - 0.1
Aztreonam	0.1 - 0.2		
Ceftazidime	0.2 - 0.39		
Cefotaxime	0.1 - 0.2		

**BO-1165** demonstrates excellent in vitro activity against a broad spectrum of Gram-negative bacteria, including the majority of Enterobacteriaceae.[1] Its activity is comparable or superior to that of aztreonam, cefotaxime, and ceftazidime against many of these isolates.[1] Notably, **BO-1165** is highly active against *Pseudomonas aeruginosa* and *Pseudomonas cepacia*. [1] However, it shows limited activity against *Pseudomonas maltophilia* and *Acinetobacter* species. [1] **BO-1165** is not active against Gram-positive or anaerobic bacteria.[1]

## Experimental Protocols

The in vitro activity of **BO-1165** was primarily determined using the agar dilution method. The following is a detailed description of the typical protocol employed.

### Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][3]

#### 1. Preparation of Antimicrobial Stock Solutions:

- A stock solution of **BO-1165** is prepared by dissolving a known weight of the compound in a suitable solvent to a high concentration.
- Serial twofold dilutions of the stock solution are then prepared in sterile distilled water or an appropriate buffer.

## 2. Preparation of Agar Plates:

- Molten Mueller-Hinton agar is prepared and sterilized.[4]
- The agar is cooled to and maintained at 45-50°C in a water bath.[4]
- The prepared antimicrobial dilutions are added to the molten agar in a 1:10 ratio (e.g., 2 ml of antimicrobial solution to 18 ml of agar) to achieve the final desired concentrations in the agar plates.[4]
- The agar and antimicrobial mixture is thoroughly mixed and poured into sterile Petri dishes.
- A control plate containing no antimicrobial agent is also prepared.

## 3. Inoculum Preparation:

- The bacterial isolates to be tested are grown overnight on a suitable agar medium to obtain pure colonies.
- Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/ml).
- The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately  $10^4$  colony-forming units (CFU) per spot on the agar plate.[2]

## 4. Inoculation of Agar Plates:

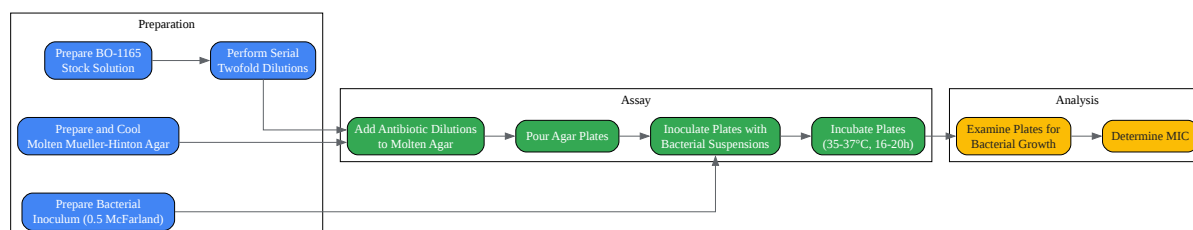
- The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.
- Each spot delivers a standardized volume of the bacterial suspension.

## 5. Incubation:

- The inoculated plates are allowed to dry at room temperature before being inverted and incubated at 35-37°C for 16-20 hours under aerobic conditions.[2][3]

## 6. Interpretation of Results:

- Following incubation, the plates are examined for bacterial growth.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[3]



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Workflow for MIC determination by agar dilution.

## Mechanism of Action

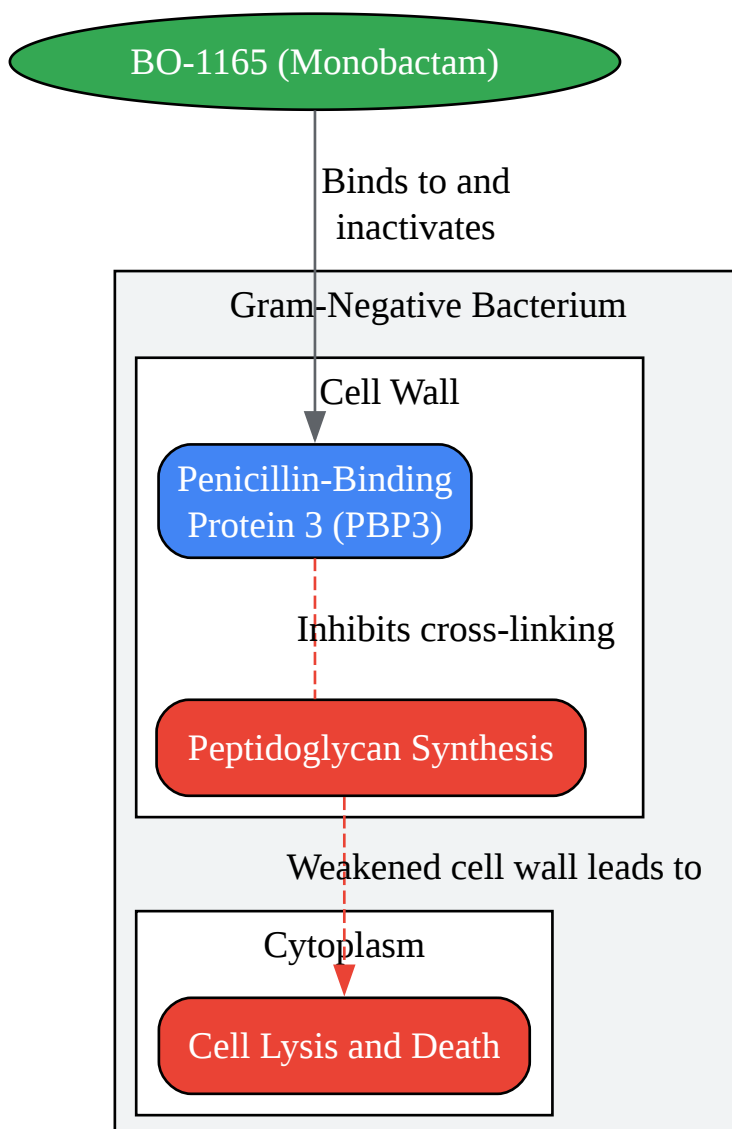
**BO-1165** is a member of the monobactam class of  $\beta$ -lactam antibiotics.[1] Its mechanism of action is consistent with other members of this class and involves the inhibition of bacterial cell wall synthesis.[5][6]



Specifically, monobactams target and bind to penicillin-binding proteins (PBPs) located in the bacterial periplasmic space.<sup>[6][7]</sup> In Gram-negative bacteria, the primary target for many monobactams, including aztreonam which is structurally related to **BO-1165**, is PBP3.<sup>[8][9]</sup> PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in the formation of the septum during cell division.<sup>[8]</sup>

By binding to PBP3, **BO-1165** acylates the active site of the enzyme, rendering it inactive.<sup>[10]</sup> This inactivation prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall.<sup>[5][11]</sup> The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.<sup>[11]</sup> This bactericidal action is particularly effective against rapidly growing bacteria.

A significant advantage of **BO-1165** is its stability against many  $\beta$ -lactamases, which are enzymes produced by bacteria that can inactivate many other  $\beta$ -lactam antibiotics.<sup>[1]</sup> **BO-1165** was found to be stable against common plasmid- and chromosomally-mediated  $\beta$ -lactamases.<sup>[1]</sup>



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Mechanism of action of **BO-1165** in Gram-negative bacteria.

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